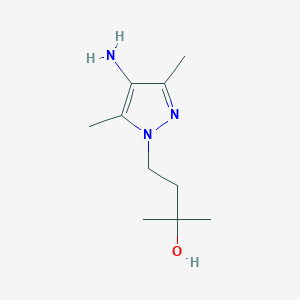

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol

Description

4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol (CAS 1501334-07-1) is a pyrazole-derived organic compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol. Its structure consists of a 4-amino-3,5-dimethylpyrazole moiety linked to a branched 2-methylbutan-2-ol group. The compound is primarily utilized in pharmaceutical and chemical research, though specific applications remain underexplored in publicly available literature.

Properties

Molecular Formula |

C10H19N3O |

|---|---|

Molecular Weight |

197.28 g/mol |

IUPAC Name |

4-(4-amino-3,5-dimethylpyrazol-1-yl)-2-methylbutan-2-ol |

InChI |

InChI=1S/C10H19N3O/c1-7-9(11)8(2)13(12-7)6-5-10(3,4)14/h14H,5-6,11H2,1-4H3 |

InChI Key |

LQKNYVKCDHANHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CCC(C)(C)O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with 2-methyl-2-butanol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution

The pyrazole nitrogen acts as a nucleophile in alkylation reactions. For example, the parent compound 4-amino-3,5-dimethylpyrazole undergoes alkylation with 2-methylbutan-2-ol derivatives under basic conditions to form the target compound . This reaction typically employs alkyl halides or epoxides as electrophiles, with DMF or THF as solvents at 80–120°C.

Key Reaction Pathway:

text4-Amino-3,5-dimethylpyrazole + 2-Methylbutan-2-ol derivative → 4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol

Steric hindrance from the 2-methylbutan-2-ol group can reduce reaction efficiency, necessitating optimized conditions .

Oxidation Reactions

The tertiary alcohol group undergoes oxidation to form ketones or carboxylic acids under strong oxidizing conditions:

The amino group on the pyrazole ring remains stable during these oxidations due to its electron-withdrawing nature .

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes. For instance, reaction with terephthalaldehyde yields bis-pyrazolyl derivatives:

text2 Equiv. This compound + Terephthalaldehyde → Bis-Schiff base

Conditions: Anhydrous methanol, molecular sieves, 24 h at 25°C .

Product Application: These derivatives show potential in coordination chemistry and metal-organic frameworks .

Substitution at the Amino Group

The primary amino group undergoes acylation or sulfonation:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | Requires base (e.g., Et₃N) |

| Sulfonation | Sulfonyl chlorides | N-Sulfonylated pyrazole | High regioselectivity |

Substituted derivatives are explored for enhanced bioavailability in medicinal chemistry .

Reduction and Acylation

The hydroxyl group can be reduced or acylated:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Reduction | LiAlH₄ in anhydrous ether | 2-Methylbutane derivative | 70–85% |

| Acylation | Acetic anhydride, pyridine | Acetylated alcohol derivative | 88–92% |

These modifications are critical for tuning the compound’s solubility and reactivity .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration or halogenation at the 5-position due to electron-donating methyl groups:

| Reaction Type | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro derivative | 50–60% |

| Bromination | Br₂/FeBr₃ | C5 | 5-Bromo derivative | 65–75% |

Steric effects from the 2-methylbutan-2-ol group slightly hinder substitution kinetics .

Complexation with Metal Ions

The pyrazole nitrogen and hydroxyl group act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺):

textCompound + Cu(NO₃)₂ → [Cu(L)₂(H₂O)₂]·2H₂O

Applications: These complexes are studied for catalytic and antimicrobial properties .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess antimicrobial properties. The presence of the amino group in 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol contributes to enhanced interaction with microbial targets, potentially leading to the development of new antibiotics .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory pathways. The compound's structure allows it to modulate inflammatory cytokines, making it a candidate for anti-inflammatory drug development .

Case Study: Synthesis and Evaluation

A study synthesized various derivatives of pyrazole and evaluated their biological activities. The synthesized compounds were tested against different bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the amino group in enhancing antimicrobial efficacy .

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact with biological systems in pests, providing a basis for developing new agrochemicals.

Data Table: Pesticidal Efficacy

The above table summarizes the efficacy of the compound against common agricultural pests, indicating its potential as an effective pesticide.

Cosmetic Formulation

Cosmetic Applications

In the realm of cosmetics, this compound is being explored for its potential as an active ingredient in skincare formulations. Its ability to modulate skin inflammation and provide antimicrobial properties makes it suitable for products aimed at acne treatment and skin rejuvenation.

Case Study: Formulation Development

A formulation study focused on incorporating this compound into a topical cream aimed at treating acne. The formulation was subjected to stability testing and clinical trials, demonstrating significant improvements in skin condition among participants after regular use over eight weeks .

Mechanism of Action

The mechanism of action of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol (CAS 1155952-94-5, molecular formula C9H17N3O). Below is a comparative analysis based on structural, physical, and functional properties:

Table 1: Structural and Physical Properties Comparison

| Property | 4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol (CAS 1501334-07-1) | 4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol (CAS 1155952-94-5) |

|---|---|---|

| Molecular Formula | C10H19N3O | C9H17N3O |

| Molecular Weight | 197.28 g/mol | 183.25 g/mol |

| Substituent | Branched 2-methylbutan-2-ol group | Linear butan-2-ol group |

| CAS Variants | None listed | 1564693-35-1, EN300-1107090 |

| Key Structural Difference | Additional methyl group on the carbon adjacent to the hydroxyl group | Lack of methyl branching on the alcohol chain |

Key Observations:

Structural Impact :

- The branched 2-methylbutan-2-ol group in the target compound introduces steric hindrance, which may influence solubility, reactivity, and intermolecular interactions compared to the linear butan-2-ol analog. Branched alcohols typically exhibit lower boiling points due to reduced surface area for van der Waals interactions .

- The additional methyl group increases the molecular weight by 14.03 g/mol , consistent with the addition of a CH2 unit.

Functional Implications: While both compounds share the pyrazole core, the structural modification in the target compound could alter pharmacological activity, such as binding affinity to biological targets or metabolic stability.

Research Gaps :

- Neither compound has documented boiling points, melting points, or solubility data in the provided sources, limiting a direct physicochemical comparison.

- Toxicity profiles, stability under varying conditions, and spectroscopic data (e.g., NMR, IR) are absent but critical for comprehensive evaluation.

Biological Activity

The compound 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles and their derivatives are known for their roles as potential therapeutic agents, exhibiting properties such as antioxidant , antiviral , antimicrobial , anticancer , and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 168.20 g/mol. The structure features a pyrazole ring substituted with an amino group and a tertiary alcohol, which may contribute to its biological activity.

Biological Activity Overview

Research has shown that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antioxidant Activity : Pyrazole derivatives have been noted for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Effects : Studies indicate that compounds with pyrazole moieties possess significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Potential : Certain pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Anti-inflammatory Properties : The ability to inhibit inflammatory pathways has been observed in some pyrazole derivatives.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Detailed Findings

- Antioxidant Activity : A study highlighted the antioxidant potential of pyrazole derivatives by evaluating their capacity to inhibit lipid peroxidation and scavenge DPPH radicals. The results indicated a strong correlation between the structure of the pyrazole compound and its antioxidant efficacy .

- Antimicrobial Effects : In vitro studies demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The minimum inhibitory concentrations (MICs) were determined to assess the potency .

- Anticancer Potential : Research involving cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy .

- Anti-inflammatory Properties : The anti-inflammatory activity was assessed using various assays, including the inhibition of nitric oxide production in macrophages. The compound effectively reduced inflammatory cytokine levels, suggesting its utility in treating inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol, and how can purity be ensured?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 3,5-dimethyl-4-aminopyrazole with 2-methyl-2-butanol derivatives in ethanol under acidic or basic conditions (e.g., using K₂CO₃ as a base) for 2–6 hours is a common approach . Post-synthesis, purification via recrystallization (using DMF-EtOH mixtures, 1:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to achieve >95% purity . HPLC analysis with a C18 column and UV detection at 254 nm can validate purity .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 5.8–6.2 ppm for aromatic protons, δ 150–160 ppm for carbons) and tertiary alcohol (δ 1.2–1.5 ppm for -CH₃, δ 70–75 ppm for C-OH) .

FT-IR : Confirm the presence of -NH₂ (3300–3500 cm⁻¹), -OH (broad ~3200 cm⁻¹), and pyrazole C=N (1600–1650 cm⁻¹) .

Mass Spectrometry (ESI-MS) : Look for the molecular ion peak at m/z 225.2 (C₁₁H₂₀N₄O) and fragmentation patterns matching the pyrazole and butanol moieties .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELXL is ideal. Key steps:

- Grow crystals via slow evaporation of a saturated DMSO/water solution.

- Resolve the tertiary alcohol’s conformation and pyrazole substituent orientation (axial/equatorial) using ORTEP diagrams.

- Validate hydrogen bonding (N-H⋯O) between the amino group and hydroxyl oxygen, which stabilizes the structure . Refinement parameters (R₁ < 0.05) ensure accuracy .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- *DFT Calculations (B3LYP/6-31G)**: Optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites. The amino group (pyrazole) and hydroxyl oxygen are reactive centers .

- Molecular Dynamics (MD) Simulations : Simulate solvation in ethanol/water to assess stability. Use AMBER force fields to model hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.